molecular formula C5H5F5O2 B14330216 1,1,3,3-Tetrafluoro-2-(fluoromethoxy)-3-methoxyprop-1-ene CAS No. 111607-90-0

1,1,3,3-Tetrafluoro-2-(fluoromethoxy)-3-methoxyprop-1-ene

Cat. No.: B14330216
CAS No.: 111607-90-0
M. Wt: 192.08 g/mol
InChI Key: XTVGIFUYYGEGEK-UHFFFAOYSA-N
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Description

1,1,3,3-Tetrafluoro-2-(fluoromethoxy)-3-methoxyprop-1-ene is a fluorinated organic compound with the molecular formula C5H5F5O2. This compound is known for its unique chemical structure, which includes multiple fluorine atoms and methoxy groups, making it an interesting subject for various chemical studies and applications .

Preparation Methods

The synthesis of 1,1,3,3-Tetrafluoro-2-(fluoromethoxy)-3-methoxyprop-1-ene involves several steps. One common method includes the reaction of appropriate fluorinated precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions in specialized reactors to produce the compound efficiently .

Chemical Reactions Analysis

1,1,3,3-Tetrafluoro-2-(fluoromethoxy)-3-methoxyprop-1-ene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different fluorinated products.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of less oxidized fluorinated compounds.

    Substitution: The compound can undergo substitution reactions where one or more of its fluorine atoms are replaced by other atoms or groups. .

Scientific Research Applications

1,1,3,3-Tetrafluoro-2-(fluoromethoxy)-3-methoxyprop-1-ene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1,3,3-Tetrafluoro-2-(fluoromethoxy)-3-methoxyprop-1-ene involves its interaction with specific molecular targets. The compound can form covalent bonds with active sites of enzymes or other proteins, leading to inhibition or modification of their activity. This interaction can affect various metabolic pathways and biological processes .

Comparison with Similar Compounds

1,1,3,3-Tetrafluoro-2-(fluoromethoxy)-3-methoxyprop-1-ene can be compared with other fluorinated compounds such as:

  • 1,1,3,3-Tetrafluoro-2-butanol
  • 1,1,3,3-Tetrafluoro-2-propanone
  • 1,1,3,3-Tetrafluoro-2-methylpropan-2-ol

These compounds share similar fluorinated structures but differ in their functional groups and reactivity. The unique combination of fluorine and methoxy groups in this compound makes it distinct and valuable for specific applications .

Properties

CAS No.

111607-90-0

Molecular Formula

C5H5F5O2

Molecular Weight

192.08 g/mol

IUPAC Name

1,1,3,3-tetrafluoro-2-(fluoromethoxy)-3-methoxyprop-1-ene

InChI

InChI=1S/C5H5F5O2/c1-11-5(9,10)3(4(7)8)12-2-6/h2H2,1H3

InChI Key

XTVGIFUYYGEGEK-UHFFFAOYSA-N

Canonical SMILES

COC(C(=C(F)F)OCF)(F)F

Origin of Product

United States

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